Synthesis of 1,5-Diacetylindoline from Indoline: An In-depth Technical Guide
Synthesis of 1,5-Diacetylindoline from Indoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-diacetylindoline from indoline. The synthesis is a two-step process involving an initial N-acetylation of the indoline nitrogen, followed by a Friedel-Crafts acylation to introduce a second acetyl group at the C5 position of the benzene ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.
Overview of the Synthetic Pathway
The conversion of indoline to 1,5-diacetylindoline is achieved in two sequential reaction steps:
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N-Acetylation of Indoline: The secondary amine of the indoline ring is first protected by acetylation to form 1-acetylindoline. This step is crucial as it deactivates the nitrogen, preventing it from interfering with the subsequent electrophilic aromatic substitution and directing the second acylation to the benzene ring.
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Friedel-Crafts Acylation of 1-Acetylindoline: The 1-acetylindoline intermediate undergoes a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring. The N-acetyl group is an ortho-, para-director; however, due to steric hindrance at the C7 position, the acylation predominantly occurs at the C5 position.
Logical Workflow for the Synthesis of 1,5-Diacetylindoline
Caption: Overall workflow for the two-step synthesis of 1,5-diacetylindoline from indoline.
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline (N-Acetylation)
This procedure details the N-acetylation of indoline using acetic anhydride.
Reaction Scheme:
Indoline + Acetic Anhydride → 1-Acetylindoline + Acetic Acid
Materials:
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Indoline
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Acetic Anhydride
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Anhydrous Sodium Acetate
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Ether
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2N Sulfuric Acid
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2N Sodium Hydroxide solution
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Anhydrous Sodium Sulfate
Procedure:
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A mixture of indoline (2 g), acetic anhydride (5 mL), and anhydrous sodium acetate (1 g) is refluxed for 3 hours.[1]
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After cooling, the solvent is removed under reduced pressure.
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The residue is extracted with ether (3 x 15 mL).
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The combined ether extracts are washed with 2N sulfuric acid solution (3 x 10 mL).
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The aqueous acidic layer is basified with a 2N sodium hydroxide solution (40 mL) and re-extracted with ether (3 x 20 mL).
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The final ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated.
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The resulting 1-acetylindoline is purified by distillation at 140-145 °C under 14 mmHg pressure.
Quantitative Data for N-Acetylation of Indoline
| Parameter | Value | Reference |
| Reactants | ||
| Indoline | 2 g | [1] |
| Acetic Anhydride | 5 mL | [1] |
| Anhydrous Sodium Acetate | 1 g | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 3 hours | [1] |
| Product | ||
| 1-Acetylindoline Yield | 1.63 g (60%) | [1] |
| Purification Method | Distillation (140-145°C / 14 mmHg) | [1] |
Step 2: Synthesis of 1,5-Diacetylindoline (Friedel-Crafts Acylation)
This protocol describes the C5-acylation of 1-acetylindoline using acetyl chloride and aluminum chloride as the Lewis acid catalyst.
Reaction Scheme:
1-Acetylindoline + Acetyl Chloride --(AlCl₃)--> 1,5-Diacetylindoline
Materials:
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1-Acetylindoline
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride
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Dichloromethane (CH₂Cl₂)
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Ice
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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In a flask equipped with an addition funnel and a reflux condenser, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 20 mL of dichloromethane.
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Cool the mixture to 0°C in an ice/water bath.
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Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane dropwise to the aluminum chloride suspension over 10 minutes.
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Following the addition of acetyl chloride, add a solution of 1-acetylindoline (0.050 mol) in 10 mL of dichloromethane dropwise over 10-15 minutes, maintaining the temperature at 0°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
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Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.
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Transfer the mixture to a separatory funnel and collect the organic layer.
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Extract the aqueous layer with 20 mL of dichloromethane.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude 1,5-diacetylindoline can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Friedel-Crafts Acylation of 1-Acetylindoline
| Parameter | Value | Reference |
| Reactants | ||
| 1-Acetylindoline | 0.050 mol | |
| Anhydrous Aluminum Chloride | 0.055 mol (1.1 equiv) | |
| Acetyl Chloride | 0.055 mol (1.1 equiv) | |
| Dichloromethane | ~40 mL | |
| Reaction Conditions | ||
| Temperature | 0°C to room temperature | |
| Time | ~40 minutes | |
| Product | ||
| 1,5-Diacetylindoline Yield | Not explicitly stated, but generally moderate to good | |
| Purification Method | Column chromatography or recrystallization |
Reaction Mechanisms
The synthesis of 1,5-diacetylindoline proceeds through two well-established reaction mechanisms: nucleophilic acyl substitution for the N-acetylation and electrophilic aromatic substitution for the Friedel-Crafts acylation.
N-Acetylation of Indoline
The N-acetylation of indoline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group to form the N-acetylated product. The presence of a base like sodium acetate can facilitate the reaction by deprotonating the indoline nitrogen, increasing its nucleophilicity.
Mechanism of N-Acetylation
Caption: Mechanism of N-acetylation of indoline with acetic anhydride.
Friedel-Crafts Acylation of 1-Acetylindoline
The Friedel-Crafts acylation of 1-acetylindoline is an electrophilic aromatic substitution reaction. The first step involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid catalyst, aluminum chloride. The electron-rich aromatic ring of 1-acetylindoline then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the 1,5-diacetylindoline product.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation of 1-acetylindoline.
Purification and Characterization
The final product, 1,5-diacetylindoline, can be purified using standard laboratory techniques. Column chromatography using silica gel is a common method for separating the desired product from any unreacted starting materials or side products. The choice of eluent will depend on the polarity of the compounds, but a mixture of hexanes and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Characterization of the final product should be performed to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation. The melting point of the purified solid can also serve as an indicator of purity.
Safety Considerations
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Indoline: Indoline is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
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Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water. It is also a lachrymator. Strict anhydrous conditions are necessary, and it should be handled with extreme care in a fume hood.
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Aluminum Chloride (Anhydrous): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing toxic HCl gas. It should be handled in a dry environment, and appropriate respiratory protection should be considered.
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Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All work should be performed in a fume hood.
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Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate PPE.
It is imperative that all researchers consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work and adhere to all institutional safety guidelines.
